

Application Notes and Protocols: Sonogashira Coupling of 7-Bromoindole with Alkynes

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Compound of Interest		
Compound Name:	7-Bromoindole	
Cat. No.:	B1273607	Get Quote

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Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction is of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous biologically active compounds, and functionalization at the 7-position provides a strategic vector for modulating pharmacological activity.[2] **7-Bromoindole** serves as a key building block, with the bromine atom acting as a reactive handle for palladium-catalyzed cross-coupling reactions.[2]

The Sonogashira coupling of **7-bromoindole** with a diverse range of terminal alkynes allows for the synthesis of 7-alkynylindoles. These products are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and organic materials.[3] The reaction is typically carried out under mild conditions and demonstrates a broad tolerance for various functional groups.[4]

This document provides detailed application notes and protocols for the Sonogashira coupling of **7-bromoindole** with terminal alkynes, including tabulated quantitative data, detailed experimental procedures, and visualizations of the reaction workflow and mechanism.



Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Sonogashira coupling of **7-bromoindole** with various terminal alkynes. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.[5] For less reactive aryl bromides, heating may be necessary to drive the reaction to completion.[5] N-protection of the indole moiety can also be a critical factor in optimizing the reaction, as the acidic N-H proton can sometimes interfere with the catalytic cycle.[5]

Table 1: Sonogashira Coupling of N-Protected 7-Bromoindole with Various Alkynes

Entry	Alkyne	Catalyst / Ligand	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Phenylac etylene	PdCl ₂ (PP h ₃) ₂ / Cul	Et₃N	DMF	80	6	91
2	1-Hexyne	Pd(PPh₃) ₄ / Cul	DIPA	Toluene	100	12	85
3	Trimethyl silylacetyl ene	Pd(OAc) ₂ / XPhos / Cul	CS2CO3	Dioxane	90	8	95
4	Propargyl alcohol	PdCl ₂ (dp pf) / Cul	K ₂ CO ₃	MeCN	60	10	88
5	4- Ethynyla nisole	Pd ₂ (dba) ₃ / SPhos / Cul	t-BuOK	THF	RT	24	93

Yields are for isolated products. Data is compiled and representative of typical conditions found in the literature.

Table 2: Sonogashira Coupling of N-Unprotected 7-Bromoindole with Various Alkynes

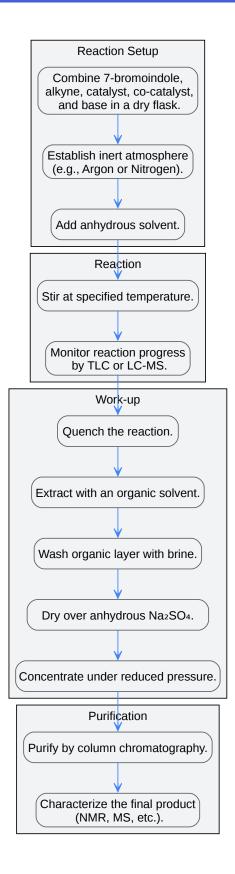


Entry	Alkyne	Catalyst / Ligand	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Phenylac etylene	PdCl ₂ (PP h ₃) ₂ / Cul	Et₃N / DIPA (1:1)	DMF	90	12	78
2	1-Octyne	Pd(PPh₃) ₄ / Cul	Piperidin e	THF	65	16	72
3	Cyclopro pylacetyl ene	Pd(OAc) ₂ / P(t-Bu) ₃ / CuI	K₃PO₄	Dioxane/ H₂O	100	8	81
4	3-Butyn- 1-ol	PdCl₂(dp pf) / Cul	CS2CO3	MeCN	70	12	75
5	(4- Pyridyl)a cetylene	Pd ₂ (dba) ₃ / Xantphos / Cul	DBU	Toluene	110	6	85

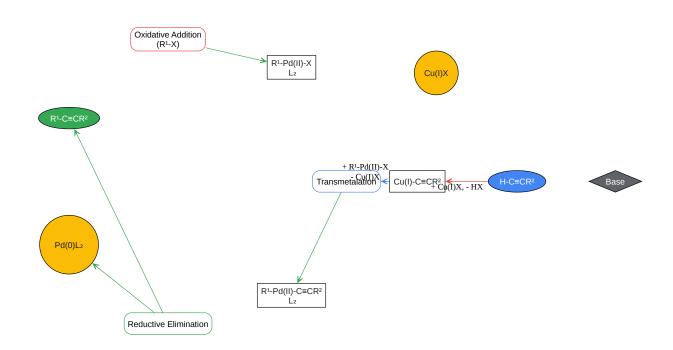
Yields are for isolated products. Successful coupling with N-unprotected indoles often requires careful optimization of the reaction conditions.[5]

Mandatory Visualization Experimental Workflow









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